N-([2,3'-bipyridin]-5-ylmethyl)butyramide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)butyramide is a compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound features a bipyridine moiety, which is a common structural motif in coordination chemistry due to its ability to form stable complexes with metal ions .
Mechanism of Action
Target of Action
The primary target of a compound depends on its structure and functional groups. For instance, butyramide, a related compound, targets the Aliphatic amidase expression-regulating protein .
Mode of Action
The mode of action of a compound is how it interacts with its target to exert its effects. Butyramide negatively regulates the expression of the aliphatic amidase operon .
Biochemical Pathways
The affected pathways depend on the compound’s target. In the case of butyramide, it affects the pathways involving the Aliphatic amidase expression-regulating protein .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For butyramide, it exhibits protein kinase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)butyramide typically involves the coupling of a bipyridine derivative with a butyramide precursor. Common synthetic routes include:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to yield butyramide.
Industrial Production Methods
Industrial production methods for N-([2,3’-bipyridin]-5-ylmethyl)butyramide may involve large-scale catalytic processes, utilizing metal catalysts to facilitate the coupling reactions. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)butyramide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Metal catalysts such as nickel or palladium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)butyramide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide derivative of butyric acid, used in various chemical and biological applications.
Bipyridine: A common ligand in coordination chemistry, known for its ability to form stable metal complexes.
Phenylalanine Butyramide: A synthetic butyrate-releasing compound with soothing properties on the skin.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)butyramide is unique due to its combination of a bipyridine moiety and a butyramide group. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-15(19)18-10-12-6-7-14(17-9-12)13-5-3-8-16-11-13/h3,5-9,11H,2,4,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIWDGQLSQANHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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